molecular formula C15H15N3OS B2610224 2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol CAS No. 783317-42-0

2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol

Cat. No. B2610224
CAS RN: 783317-42-0
M. Wt: 285.37
InChI Key: ZCHQGBMOCDTQFW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a vital heterocycle in the field of industrial chemistry and material science . Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene has a five-membered ring structure with one sulfur atom . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown a practical and straightforward protocol for the preparation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to 2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol, utilizing dithiocarbamate chemistry. This method involves reactions that highlight the solvent's practical simplicity, good to high yields, and ease of product isolation, purification, and the cost-effectiveness of the solvent used, namely ethanol (Azizi & Edrisi, 2017).

Biological Applications

A study on the synthesis and antibacterial activity of derivatives structurally related to this compound reported significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. This underlines the potential medical applications of such compounds in combating microbial infections (Osarodion Peter Osarumwense, 2022).

Photophysical Properties

The synthesis and fluorescence studies of selected N-aryl-2-aminoquinolines, which share a core structural motif with this compound, have revealed insights into the luminescence properties of these compounds. These studies indicate the influence of solvent polarity on the fluorescence quantum yields, offering potential applications in biological imaging and sensing technologies (Shameer Hisham et al., 2019).

Electrochemical and Spectrophotometric Studies

Research on azo-compounds derived from 4-amino-2-methylquinoline, a compound with structural similarities to this compound, has provided valuable insights into their electrochemical behavior and potential applications in electrochemical sensors and molecular electronics. This highlights the versatility and utility of such compounds in various scientific and industrial applications (El-Attar, Ismail, & Ghoneim, 2012).

Future Directions

Thiophene-based analogs have been a topic of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

properties

IUPAC Name

2-[methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQGBMOCDTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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